molecular formula C8H9ClF3N B12850161 (R)-1-(2,3,4-Trifluorophenyl)ethan-1-amine hydrochloride

(R)-1-(2,3,4-Trifluorophenyl)ethan-1-amine hydrochloride

Cat. No.: B12850161
M. Wt: 211.61 g/mol
InChI Key: PCTMIJKAPPZYNY-PGMHMLKASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-1-(2,3,4-Trifluorophenyl)ethan-1-amine hydrochloride is a chiral amine compound characterized by the presence of three fluorine atoms on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(2,3,4-Trifluorophenyl)ethan-1-amine hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2,3,4-trifluorobenzaldehyde.

    Reduction: The aldehyde group is reduced to the corresponding alcohol using a reducing agent like sodium borohydride.

    Amination: The alcohol is then converted to the amine through a series of reactions, including protection of the hydroxyl group, substitution with an amine group, and deprotection.

    Resolution: The racemic mixture is resolved to obtain the ®-enantiomer using chiral resolution techniques.

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

®-1-(2,3,4-Trifluorophenyl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Reagents like organolithium or Grignard reagents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or nitriles, while substitution may introduce various functional groups onto the phenyl ring.

Scientific Research Applications

Chemistry

In chemistry, ®-1-(2,3,4-Trifluorophenyl)ethan-1-amine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique fluorinated structure makes it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound may be used as a ligand in the study of enzyme-substrate interactions or as a precursor for the synthesis of biologically active molecules.

Medicine

In medicine, ®-1-(2,3,4-Trifluorophenyl)ethan-1-amine hydrochloride may be investigated for its potential therapeutic properties, including its use as a pharmaceutical intermediate.

Industry

In the industrial sector, this compound can be used in the production of agrochemicals, polymers, and specialty chemicals.

Mechanism of Action

The mechanism of action of ®-1-(2,3,4-Trifluorophenyl)ethan-1-amine hydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • ®-1-(2,3,4-Trifluorophenyl)ethan-1-amine
  • (S)-1-(2,3,4-Trifluorophenyl)ethan-1-amine
  • ®-1-(2,4,5-Trifluorophenyl)ethan-1-amine

Uniqueness

®-1-(2,3,4-Trifluorophenyl)ethan-1-amine hydrochloride is unique due to its specific fluorination pattern and chiral nature. The presence of three fluorine atoms on the phenyl ring can significantly influence its chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C8H9ClF3N

Molecular Weight

211.61 g/mol

IUPAC Name

(1R)-1-(2,3,4-trifluorophenyl)ethanamine;hydrochloride

InChI

InChI=1S/C8H8F3N.ClH/c1-4(12)5-2-3-6(9)8(11)7(5)10;/h2-4H,12H2,1H3;1H/t4-;/m1./s1

InChI Key

PCTMIJKAPPZYNY-PGMHMLKASA-N

Isomeric SMILES

C[C@H](C1=C(C(=C(C=C1)F)F)F)N.Cl

Canonical SMILES

CC(C1=C(C(=C(C=C1)F)F)F)N.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.